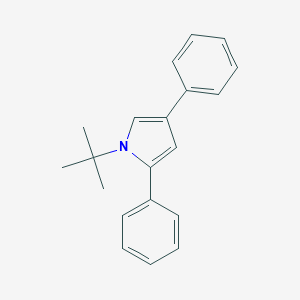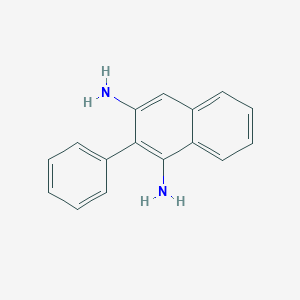
2-Phenylnaphthalene-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylnaphthalene-1,3-diamine is a chemical compound that belongs to the family of diamines. It is also known as 2,6-diaminonaphthalene or DAND. This compound has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-Phenylnaphthalene-1,3-diamine is not fully understood. However, it is believed that DAND exerts its biological effects by binding to DNA and disrupting its structure and function. This leads to the inhibition of DNA replication and cell division, ultimately leading to cell death.
Efectos Bioquímicos Y Fisiológicos
2-Phenylnaphthalene-1,3-diamine has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that DAND has anti-cancer activity against a variety of cancer cell lines. DAND has also been shown to exhibit anti-inflammatory and antioxidant activity in vitro. In vivo studies have demonstrated that DAND has a low toxicity profile and is well-tolerated in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-Phenylnaphthalene-1,3-diamine in lab experiments is its high purity and stability. DAND is also readily available and relatively inexpensive. However, one of the limitations of using DAND in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of 2-Phenylnaphthalene-1,3-diamine. One area of interest is the development of novel polymers and copolymers using DAND as a building block. Another area of interest is the development of new fluorescent probes for the detection of metal ions. In the field of biomedical research, future studies could focus on the development of DAND as an anti-cancer agent, as well as investigating its potential as an anti-inflammatory and antioxidant agent.
Métodos De Síntesis
The synthesis of 2-Phenylnaphthalene-1,3-diamine can be achieved through several methods. One of the most common methods is the reduction of 2-Phenylnaphthalene-1,3-dinitroso compound with hydrogen gas. This method yields a high purity of DAND. Another method involves the reaction of 2-Phenylnaphthalene-1,3-dicarboxylic acid with hydrazine hydrate in the presence of a catalyst. This method yields a moderate purity of DAND.
Aplicaciones Científicas De Investigación
2-Phenylnaphthalene-1,3-diamine has been extensively studied for its potential applications in various fields. In the field of material science, DAND has been used as a building block for the synthesis of novel polymers and copolymers. In the field of analytical chemistry, DAND has been used as a fluorescent probe for the detection of metal ions. In the field of biomedical research, DAND has been studied for its potential as an anti-cancer agent.
Propiedades
Número CAS |
16479-17-7 |
|---|---|
Nombre del producto |
2-Phenylnaphthalene-1,3-diamine |
Fórmula molecular |
C16H14N2 |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
2-phenylnaphthalene-1,3-diamine |
InChI |
InChI=1S/C16H14N2/c17-14-10-12-8-4-5-9-13(12)16(18)15(14)11-6-2-1-3-7-11/h1-10H,17-18H2 |
Clave InChI |
IJTBLNVJSBGHPF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2N)N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2N)N |
Sinónimos |
2-Phenyl-1,3-naphthalenediamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



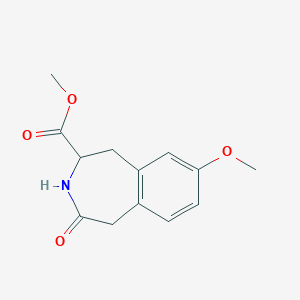
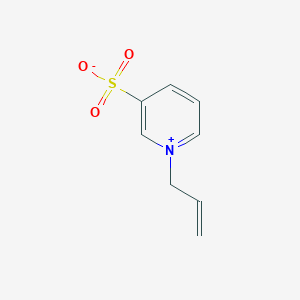
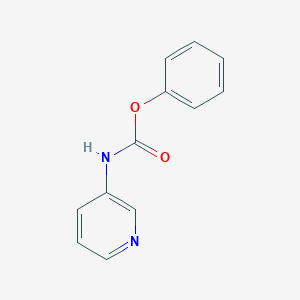
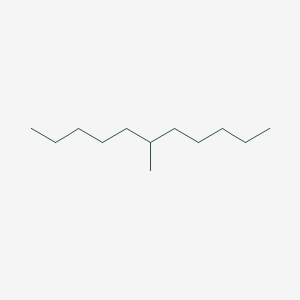
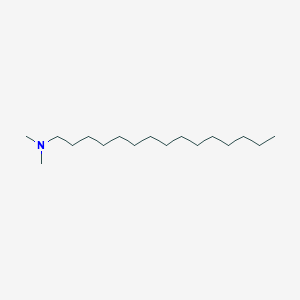
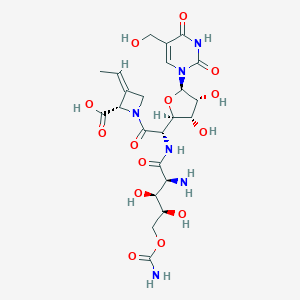
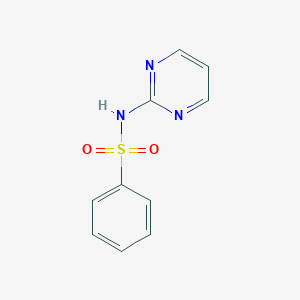
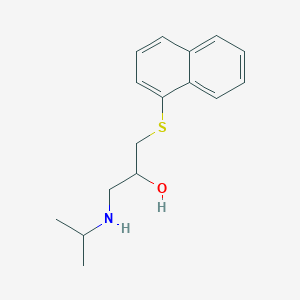
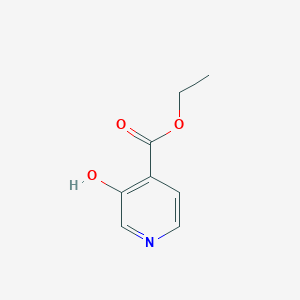
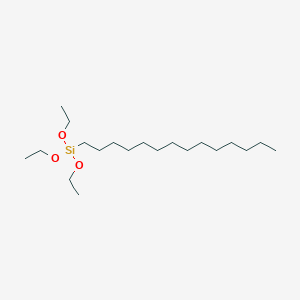
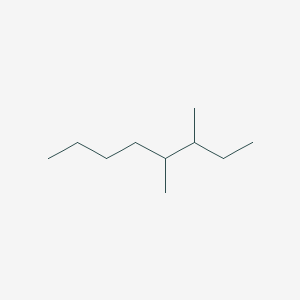
![N-Methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B100317.png)

